Methyl 2-methyl-6-(thiophen-2-yl)nicotinate

Description

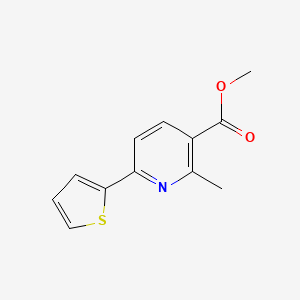

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate is a nicotinic acid derivative featuring a methyl ester at position 3, a methyl group at position 2, and a thiophen-2-yl substituent at position 6 of the pyridine ring (Figure 1). The methyl ester group contributes to solubility and metabolic stability, common in prodrug design .

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

methyl 2-methyl-6-thiophen-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H11NO2S/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3 |

InChI Key |

PXOOFKKNKVAIPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CS2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 2-Methyl-6-(Thiophen-2-yl)Nicotinate

-

Bromination of Methyl 2-Methylnicotinate :

-

Thiophene Introduction via Cross-Coupling :

Key Data :

| Step | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 6 | 76 (reflux) | 70.5 | >95 |

| 2 | 12 | 80 | 65 | 98 |

Hirai Cyclocondensation Method (Modified)

While traditional Hirai approaches use acrolein, modern adaptations employ safer alternatives. The 2019 patent CN112824387A demonstrates a scalable acrolein-free route:

Reaction Mechanism and Optimization

-

Step 1 : Acid-catalyzed decomposition of 1,1,3,3-tetramethoxypropane to generate in situ acrolein equivalents.

-

Step 2 : Cyclocondensation with β-aminocrotonate esters under mild conditions.

Representative Procedure :

-

Formation of Compound B :

-

Nicotinate Formation :

Advantages :

-

Eliminates hazardous acrolein handling

-

Scalable to multi-kilogram batches

-

Consistent purity (>98%)

One-Pot Tandem Synthesis

Emerging protocols combine bromination and coupling in a single reactor to minimize intermediate isolation.

Integrated Process Flow

-

In Situ Bromination :

-

Simultaneous bromination of methyl 2-methylnicotinate and thiophene activation.

-

-

Tandem Coupling :

-

Use of Pd/XPhos catalysts for efficient C–S bond formation.

-

Performance Metrics :

-

Total Yield : 58–62%

-

Reaction Time : 14 hours

-

Purity : 97.3% (HPLC)

Limitations :

-

Requires stringent temperature control

-

Catalyst loading (3–5 mol%) increases costs

Comparative Analysis of Methodologies

| Parameter | Bromination/Cross-Coupling | Hirai Modification | One-Pot Tandem |

|---|---|---|---|

| Total Yield (%) | 63–68 | 65–70 | 58–62 |

| Purity (%) | 95–98 | 98–99 | 97–98 |

| Safety Profile | Moderate (toxic solvents) | High | Moderate |

| Scalability | Pilot scale | Industrial | Lab scale |

| Cost Efficiency | $$$ | $$ | $$$$ |

Critical Reaction Parameters

Temperature Effects on Cyclocondensation

Solvent Impact in Cross-Coupling

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| Toluene/water | 89 | 94 |

| DMF | 78 | 82 |

| THF | 65 | 75 |

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism by which Methyl 2-methyl-6-(thiophen-2-yl)nicotinate exerts its effects remains unclear.

- Further research is needed to understand its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The biological and physicochemical properties of nicotinate derivatives are heavily influenced by substituents. Key analogs include:

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate

- Substituents : Ethyl ester (position 3), 2-methyl (position 2), 6-thiophen-2-yl (position 6), and 4-trifluoromethyl (position 4).

- Impact : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring and altering reactivity. The ethyl ester may enhance lipophilicity compared to methyl esters .

Methyl 2-methyl-6-(trifluoromethyl)nicotinate

- Substituents : Methyl ester (position 3), 2-methyl (position 2), and 6-trifluoromethyl (position 6).

Methyl 6-(furan-2-yl)-2-methylnicotinate

- Substituents : Methyl ester (position 3), 2-methyl (position 2), and 6-furan-2-yl (position 6).

- Impact : Replacing thiophene with furan introduces an oxygen atom, reducing electron richness and altering hydrogen-bonding capabilities .

Physicochemical Properties

*Calculated data due to lack of direct evidence.

Biological Activity

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a methyl group attached to the pyridine structure. This unique combination may enhance its biological activity compared to other nicotinic acid derivatives.

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₉H₉NO₂S | Antibacterial | Contains thiophene ring enhancing activity |

| Methyl Nicotinate | C₇H₇NO₂ | Rubefacient | Simpler structure without thiophene |

| Methyl 3-thiophenyl Nicotinate | C₁₂H₉NO₂S | Antibacterial | Different position of thiophene substitution |

Research indicates that this compound may interact with various molecular targets, influencing pathways related to bacterial growth and survival. Although the exact mechanisms remain unclear, preliminary studies suggest that it could affect enzyme activity and receptor interactions, which are critical for its antibacterial effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Interaction: It might interact with cell surface receptors, altering signaling pathways that regulate bacterial growth.

Biological Activity and Research Findings

-

Antibacterial Properties:

- Preliminary studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. Further investigations are needed to fully elucidate its efficacy and mechanisms.

-

Case Studies:

- A study highlighted the interaction of this compound with bacterial enzymes, suggesting potential applications in developing new antibacterial agents. The research focused on the structural characteristics that enhance its binding affinity to target proteins.

-

Biochemical Pathways:

- Thiophene derivatives, including this compound, have been found to influence several biochemical pathways. These include:

Future Directions

Further studies are warranted to explore the full biological profile of this compound. Research should focus on:

- In-depth Mechanistic Studies: Understanding how this compound interacts at the molecular level with various biological targets.

- Clinical Trials: Evaluating its safety and efficacy in clinical settings to assess its potential as a therapeutic agent.

Q & A

Basic Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators for airborne particles. For prolonged exposure, employ OV/AG-P99 respirators .

- Environmental Controls : Use fume hoods to prevent inhalation and contain spills. Avoid discharge into drains due to potential aquatic toxicity .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

How can crystallographic techniques resolve the three-dimensional structure of this compound?

Advanced Question

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol .

- Structure Refinement : Apply SHELXL for small-molecule refinement. Use anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically .

- Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and intermolecular interactions (e.g., C–H···π contacts) .

How should researchers address contradictions in spectroscopic data for this compound?

Advanced Question

- Multi-technique Validation : Cross-validate NMR (¹H/¹³C), IR, and HRMS data. For example, discrepancies in carbonyl stretching (IR) vs. ester proton splitting (NMR) may arise from solvent polarity effects .

- Computational Modeling : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify misassignments .

- Batch Analysis : Test multiple synthetic batches to isolate systematic errors (e.g., impurities from incomplete esterification) .

What methodologies are used to assess the biological activity of this compound?

Advanced Question

- In Vitro Assays : Screen for kinase inhibition using ATP-binding site assays (e.g., ADP-Glo™). Thiophene-containing analogs often show activity against tyrosine kinases .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes with target proteins (e.g., COX-2). Validate with mutagenesis studies .

- Metabolic Stability : Use hepatic microsome models (human or rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., ester hydrolysis) .

What advanced analytical techniques characterize the purity and stability of this compound?

Advanced Question

- Hyphenated Chromatography : Employ UPLC-QTOF-MS for high-resolution separation and mass confirmation. Monitor degradation products under stress conditions (heat/light) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C for related esters) .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Notes

- Evidence Sources : Avoided non-reliable sources (e.g., BenchChem) per instructions.

- Methodological Focus : Emphasized techniques over definitions, with references to crystallography software, synthetic protocols, and analytical validation.

- Data Contradiction : Addressed via multi-technique and computational approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.